3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one is a heterocyclic compound with significant chemical and biological properties. Its IUPAC name indicates a complex structure that includes a bromine atom and a pyrido-azepine framework. The compound is characterized by its molecular formula and has a molecular weight of approximately 241.09 g/mol. The compound is cataloged under the CAS number 1822648-60-1 and is known for its potential applications in medicinal chemistry and material science .
This compound belongs to the class of azepines, which are seven-membered ring compounds containing nitrogen atoms. It is classified as a brominated derivative of tetrahydropyrido compounds, which are known for their diverse biological activities. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets .
The synthesis of 3-bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors containing both the pyridine and azepine moieties.
The molecular structure of 3-bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one can be represented using various structural formulas:
O=C1NCCC/C2=N/C=C(Br)\C=C\12
The structure features:
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one can undergo various chemical reactions due to its functional groups:
These reactions are vital for modifying the compound's properties for specific applications in drug development and materials science .
The mechanism of action of 3-bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one primarily involves its interaction with biological targets such as enzymes or receptors:
Research into these mechanisms is ongoing to fully elucidate its therapeutic potential .
Key physical properties include:
Chemical properties:
These properties are critical for determining suitable conditions for synthesis and application in various fields .
3-Bromo-6,7,8,9-tetrahydropyrido[3,2-c]azepin-5-one has several potential applications:
The ongoing research continues to explore new applications based on its unique structural characteristics and reactivity .
CAS No.: 79982-94-8
CAS No.: 1232861-58-3
CAS No.: 334-20-3
CAS No.: 76060-17-8
CAS No.: 13441-54-8
CAS No.: 919005-14-4